5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H6ClNO2. Its structure features a fused benzoxazole ring system containing a chlorine atom and a methyl group. This compound exhibits interesting properties due to its unique arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole. One common method involves cyclization of 5-chloro-2-aminobenzoic acid with acetic anhydride. The reaction proceeds through an intramolecular condensation process, resulting in the formation of the oxadiazole ring.
Reaction Conditions::- Reactants: 5-Chloro-2-aminobenzoic acid, acetic anhydride
- Solvent: Acetic acid or other suitable solvent
- Temperature: Typically reflux conditions
- Catalyst: None required
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
Analyse Chemischer Reaktionen
5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The chlorine atom can be substituted with other groups.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are commonly used.
Major Products: The specific products depend on the reaction conditions and substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel organic molecules.
Fluorescent Probes: Its fluorescence properties make it useful in chemical sensing and imaging applications.
Biological Studies: Scientists investigate its interactions with biological macromolecules.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Materials Science: Its derivatives find applications in materials such as polymers and liquid crystals.
Wirkmechanismus
The exact mechanism of action for 5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
While 5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern, similar compounds include benzo[c][1,2,5]oxadiazoles with different substituents, such as electron-donating or electron-withdrawing groups.
Eigenschaften
Molekularformel |
C7H5ClN2O |
---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
5-chloro-6-methyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 |
InChI-Schlüssel |
OINOPGIEZMWIIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NON=C2C=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.